(6-Chloro-pyridin-3-yl)propan-2-one

CAS No.: 885267-13-0

Cat. No.: VC8005804

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885267-13-0 |

|---|---|

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | 1-(6-chloropyridin-3-yl)propan-2-one |

| Standard InChI | InChI=1S/C8H8ClNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5H,4H2,1H3 |

| Standard InChI Key | VYPYPIWLAXXIIQ-UHFFFAOYSA-N |

| SMILES | CC(=O)CC1=CN=C(C=C1)Cl |

| Canonical SMILES | CC(=O)CC1=CN=C(C=C1)Cl |

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Architecture

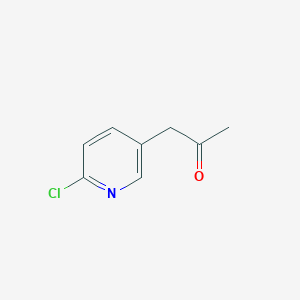

The systematic IUPAC name “(6-Chloro-pyridin-3-yl)propan-2-one” delineates its structure unambiguously: a pyridine ring substituted with a chlorine atom at position 6 and a propan-2-one (acetone) group at position 3 (Figure 1). The numbering begins at the pyridine’s nitrogen atom (position 1), with subsequent positions assigned clockwise. This arrangement places the electron-withdrawing chlorine meta to the nitrogen and the ketone group para to the chlorine, creating distinct electronic and steric effects.

Table 1: Key Identifiers of (6-Chloro-pyridin-3-yl)propan-2-one

| Property | Value |

|---|---|

| CAS Registry Number | 885267-13-0 |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Synonyms | 2-Propanone, 1-(6-chloro-3-pyridinyl)- |

The chlorine atom inductively withdraws electron density from the pyridine ring, while the ketone group introduces a polar, reactive site amenable to nucleophilic attacks or reductions . This dual functionality positions the compound as a versatile intermediate in synthetic organic chemistry.

Physicochemical Properties and Predictive Analysis

Thermal and Physical Characteristics

Experimental data for (6-Chloro-pyridin-3-yl)propan-2-one remain sparse, but predicted properties offer insights into its behavior:

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 268.0 ± 25.0 °C |

| Density | 1.202 ± 0.06 g/cm³ |

| pKa | -0.33 ± 0.10 |

The elevated boiling point suggests strong intermolecular interactions, likely due to dipole-dipole forces from the polar carbonyl group and π-π stacking of the aromatic ring. The density exceeding 1.2 g/cm³ aligns with typical chlorinated aromatics, reflecting the chlorine atom’s contribution to molecular mass. The negative pKa indicates weak acidity, likely originating from the pyridinium proton, though the ketone’s α-hydrogens may also participate in acid-base equilibria under extreme conditions.

Electronic and Steric Effects

The chlorine substituent exerts a strong -I effect, deactivating the pyridine ring toward electrophilic substitution while directing incoming electrophiles to the less deactivated positions (e.g., position 4). Conversely, the ketone group’s electron-withdrawing nature further polarizes the ring, creating regions of varied electron density that influence reactivity. Steric hindrance between the chlorine and ketone groups may limit rotational freedom, potentially stabilizing specific conformers in solution or solid states.

Synthetic Routes and Challenges

Hypothesized Synthesis Pathways

While no documented synthesis of (6-Chloro-pyridin-3-yl)propan-2-one exists in the literature, analogous chloropyridine ketones are typically prepared via:

-

Friedel-Crafts Acylation: Introducing the ketone group to a pre-chlorinated pyridine using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

-

Nucleophilic Aromatic Substitution (NAS): Reacting a halogenated pyridine precursor with a ketone-bearing nucleophile under basic conditions.

Challenges include regioselectivity in introducing substituents and avoiding over-chlorination. The electron-deficient pyridine ring may necessitate harsh conditions for NAS, risking decomposition of sensitive functional groups.

Purification and Characterization

Hypothetical purification would involve fractional distillation or recrystallization, given the compound’s predicted high boiling point. Characterization via NMR (¹H, ¹³C) and mass spectrometry would confirm the structure, with characteristic signals for the pyridine ring (δ 7.5–8.5 ppm in ¹H NMR), carbonyl carbon (δ 200–220 ppm in ¹³C NMR), and chlorine’s isotopic pattern in MS .

Future Research Directions and Knowledge Gaps

Priority Areas for Investigation

-

Synthetic Optimization: Developing efficient, scalable routes with minimal byproducts.

-

Biological Screening: Assessing antimicrobial, anticancer, or neuroactive properties.

-

Computational Modeling: Predicting reactivity and binding affinities via DFT or molecular docking.

Interdisciplinary Opportunities

Collaborations between organic chemists and pharmacologists could unlock therapeutic applications, while materials scientists might explore its use in conductive polymers or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume